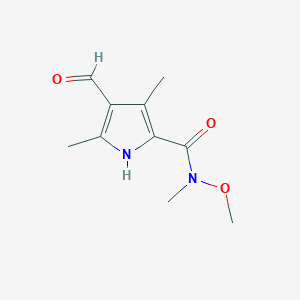![molecular formula C45H40N4 B14195830 2,6-Bis[(triphenylmethyl)amino]heptanedinitrile CAS No. 873582-06-0](/img/structure/B14195830.png)
2,6-Bis[(triphenylmethyl)amino]heptanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis[(triphenylmethyl)amino]heptanedinitrile is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. The compound features two triphenylmethyl groups attached to amino groups on a heptanedinitrile backbone, making it a subject of interest for chemists and researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[(triphenylmethyl)amino]heptanedinitrile typically involves the reaction of heptanedinitrile with triphenylmethylamine under controlled conditions. The process may include steps such as:
Nucleophilic Substitution: Heptanedinitrile reacts with triphenylmethylamine in the presence of a base to form the desired compound.
Purification: The product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis[(triphenylmethyl)amino]heptanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the nitrile groups.
Substitution: The amino groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized nitrile derivatives, while reduction can produce amines or other reduced forms.
Applications De Recherche Scientifique
2,6-Bis[(triphenylmethyl)amino]heptanedinitrile has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate or in drug delivery systems.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 2,6-Bis[(triphenylmethyl)amino]heptanedinitrile involves its interaction with molecular targets through its amino and nitrile groups. These interactions can influence various biochemical pathways, making it a compound of interest for studying molecular mechanisms in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Diisopropylphenylamine: Known for its use in organic synthesis and as a ligand in coordination chemistry.
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II): Used in metal-organic chemical vapor deposition and known for its thermal stability.
Uniqueness
2,6-Bis[(triphenylmethyl)amino]heptanedinitrile stands out due to its dual triphenylmethyl groups, which provide unique steric and electronic properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.
Propriétés
Numéro CAS |
873582-06-0 |
|---|---|
Formule moléculaire |
C45H40N4 |
Poids moléculaire |
636.8 g/mol |
Nom IUPAC |
2,6-bis(tritylamino)heptanedinitrile |
InChI |
InChI=1S/C45H40N4/c46-34-42(48-44(36-20-7-1-8-21-36,37-22-9-2-10-23-37)38-24-11-3-12-25-38)32-19-33-43(35-47)49-45(39-26-13-4-14-27-39,40-28-15-5-16-29-40)41-30-17-6-18-31-41/h1-18,20-31,42-43,48-49H,19,32-33H2 |
Clé InChI |
UEOLXGXRSVAKER-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CCCC(C#N)NC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



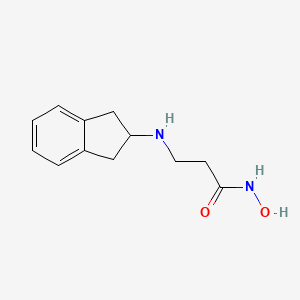
![2-Thiazolidinimine, 3-[(2-bromophenyl)methyl]-4-(chloromethyl)-](/img/structure/B14195759.png)
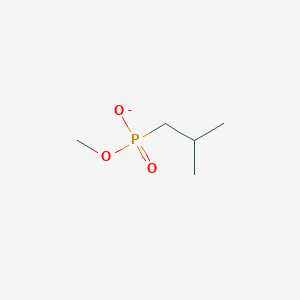

![Dimethyl N-[3-(furan-2-yl)acryloyl]-L-aspartate](/img/structure/B14195767.png)
![N-[(2,6-Dimethylpiperidin-1-yl)acetyl]-L-alanine](/img/structure/B14195768.png)
![N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14195772.png)
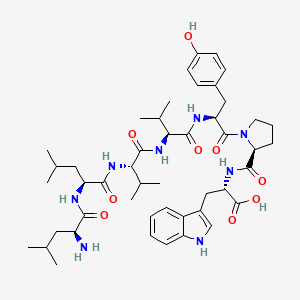
![(2S)-3-Methyl-2-{methyl[(1S)-1-(pyridin-3-yl)ethyl]amino}butan-1-ol](/img/structure/B14195790.png)

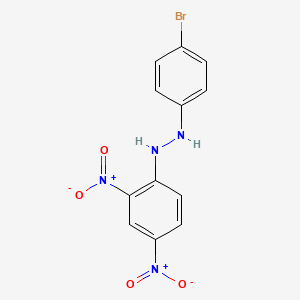
![6-(4-Ethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14195823.png)
